2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]acetic acid

Pharmacokinetics Drug Metabolism Bioanalysis

2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]acetic acid, most frequently cited as 3-Des[2-(dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid (CAS 251451-31-7), is an indole-3-acetic acid derivative that constitutes the predominant inactive metabolite of the anti-migraine agent Zolmitriptan. Formed extensively by human hepatocytes, this metabolite represents a critical reference standard for bioanalytical method development, pharmacokinetic profiling, and impurity tracking in pharmaceutical quality control.

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
Cat. No. B12321370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]acetic acid
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O
InChIInChI=1S/C14H14N2O4/c17-13(18)5-9-6-15-12-2-1-8(4-11(9)12)3-10-7-20-14(19)16-10/h1-2,4,6,10,15H,3,5,7H2,(H,16,19)(H,17,18)
InChIKeyHJCHJQORBPQIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid (CAS 251451-31-7): A Critical Inactive Metabolite Reference Standard in Migraine Drug Development


2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]acetic acid, most frequently cited as 3-Des[2-(dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid (CAS 251451-31-7), is an indole-3-acetic acid derivative that constitutes the predominant inactive metabolite of the anti-migraine agent Zolmitriptan. Formed extensively by human hepatocytes, this metabolite represents a critical reference standard for bioanalytical method development, pharmacokinetic profiling, and impurity tracking in pharmaceutical quality control [1]. Unlike other Zolmitriptan metabolites, its unique structure features a carboxylic acid moiety replacing the dimethylaminoethyl sidechain, directly altering its chromatographic retention, stability profile, and pharmacological inactivity.

Why Zolmitriptan N-Oxide or N-Desmethyl Analogs Cannot Replace 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid in Bioanalytical Workflows


Substituting this indole acetic acid metabolite with other Zolmitriptan-related reference standards introduces quantitative bias in pharmacokinetic modeling and fails to meet regulatory specificity requirements. The compound accounts for 31% of the total urinary excretion of Zolmitriptan, far exceeding the N-oxide (7%) and N-desmethyl (4%) metabolites, meaning that accurate quantification of patient exposure and metabolic clearance is impossible without its use as a dedicated standard [1]. Furthermore, its carboxylic acid functionality confers distinct chromatographic behavior (retention time, ionization efficiency) and physicochemical properties (hygroscopicity, solubility) that prevent reliable cross-calibration with amine-bearing analogs like N-desmethyl zolmitriptan or Zolmitriptan Impurity A . For laboratories requiring definitive identification and quantification of the major inactive clearance pathway in Zolmitriptan metabolism, no other commercially available reference standard provides equivalent analytical accuracy.

Head-to-Head Quantitative Differentiation of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Against Its Closest Metabolite and Impurity Analogs


Urinary Excretion Abundance: The Indole Acetic Acid Metabolite Dominates Over N-Oxide and N-Desmethyl Metabolites

In human pharmacokinetic studies, the indole acetic acid metabolite (target compound) is the most abundant excretory metabolite. Quantitatively, it accounts for 31% of the total administered Zolmitriptan dose recovered in urine, compared to only 7% for Zolmitriptan N-oxide and 4% for N-desmethyl zolmitriptan [1]. This represents a 4.4-fold increase over the N-oxide metabolite and a 7.8-fold increase over the N-desmethyl metabolite. For bioanalytical method validation requiring measurement of the major clearance pathway, omission of this standard would result in a quantitative error exceeding 30% in total mass balance calculations.

Pharmacokinetics Drug Metabolism Bioanalysis

Pharmacological Inactivity vs. Active N-Desmethyl Metabolite: Utility in Mechanistic Studies

The indole acetic acid metabolite is pharmacologically inactive at serotonin 5-HT1B/1D receptors, whereas N-desmethyl zolmitriptan retains agonist activity and contributes to the therapeutic effect [1][2]. This binary functional difference is critical when selecting reference standards: researchers studying drug clearance without confounding pharmacological activity must use the target compound, as N-desmethyl zolmitriptan standards could interfere with in vitro receptor occupancy or functional assays. The literature consistently classifies the indole acetic acid and N-oxide metabolites as inactive, and only the N-desmethyl metabolite as active [2].

Pharmacodynamics Receptor Binding Metabolite Activity

Differential Storage Stability Requirements: Hygroscopic Target Compound vs. Ambient-Stable N-Oxide

The target compound is explicitly labelled as hygroscopic and requires storage at 4°C under an inert atmosphere to prevent degradation, with a reported melting point of >115°C (dec.) [1][2]. In contrast, Zolmitriptan N-oxide (CAS 251451-30-6) can be shipped at ambient temperature and stored long-term at -20°C, offering greater logistical flexibility [3]. This stability differential means that laboratories lacking validated cold-chain receipt and inert atmosphere handling capabilities must either invest in these or risk quantitative uncertainty from partially degraded material. For critical method validation studies, the additional handling requirements of the target compound represent a procurement decision point that favors careful sourcing of a properly characterized, cold-shipped standard rather than assuming interchangeability with the more stable N-oxide.

Stability Storage Conditions Procurement

Commercial Purity Specifications: 95% Minimum vs. Pharmacopeial Standards of Higher Purity

Commercially available batches of the target compound are typically specified at a minimum purity of 95% by HPLC, with some suppliers offering 97% or 98% grades [1]. By comparison, Zolmitriptan Impurity A (CAS 139264-24-7) is offered as a European Pharmacopoeia (EP) Reference Standard with gravimetrically assigned, higher purity values suitable for primary calibration in compendial methods [2]. The absence of an EP or USP monograph designation for the indole acetic acid metabolite means that its purity assignment relies entirely on the vendor's own characterization, placing a greater burden on the purchasing laboratory to verify purity independently or to select a supplier with rigorous certification (e.g., Certificate of Analysis with HPLC, MS, and NMR). This differentiation is critical for GLP-compliant bioanalytical facilities where unassigned purity can increase measurement uncertainty.

Quality Control Purity Analysis Method Validation

Pharmacopeial Status and Sourcing Implications: Non-Compendial Metabolite Standard vs. EP/USP Listed Impurities

Unlike Zolmitriptan Impurity A (R-isomer, CAS 139264-24-7), Impurity B (N-oxide, CAS 251451-30-6), and Impurity D (didesmethyl, CAS 139264-15-6), which are listed in the European Pharmacopoeia and/or USP monographs as official reference standards, the indole acetic acid metabolite is not currently designated as a named impurity in any major pharmacopeia [1][2]. This means it must be sourced as a custom-synthesized research chemical rather than an off-the-shelf pharmacopeial standard, with implications for lead time (typically 2–4 weeks for custom synthesis vs. immediate availability for EP impurities), cost, and the level of characterization provided. For ANDA filers requiring this metabolite impurity reference, the absence of pharmacopeial endorsement requires additional justification in regulatory submissions regarding standard selection and traceability.

Pharmacopeial Standards Sourcing Regulatory Compliance

Optimal Procurement and Application Scenarios for 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid in Pharmaceutical R&D


Validating LC-MS/MS Methods for Definitive Metabolite Quantification in Human Plasma/Urine

The 31% abundance of the indole acetic acid metabolite makes it the primary clearance marker. Bioanalytical laboratories developing validated HPLC or LC-MS/MS methods for Zolmitriptan in biological matrices must include this standard to ensure accurate quantification of the major inactive pathway. Substituting N-oxide or N-desmethyl standards would result in unacceptably large mass balance errors and potential method failure during regulatory audit [1].

Pharmacokinetic Drug-Drug Interaction Studies Where Zolmitriptan Clearance Is Modulated by CYP1A2 Inhibitors

Since the indole acetic acid metabolite is the terminal product of Zolmitriptan metabolism via CYP1A2 and MAO-A, measuring its concentration is essential for assessing the magnitude of metabolic drug-drug interactions. This requires a characterized, high-purity standard for accurate calibration curves, particularly when demonstrating the impact of CYP1A2 inhibitors like fluvoxamine on Zolmitriptan exposure [1].

Pharmaceutical Impurity Profiling and Stability-Indicating Method Validation for Zolmitriptan API

Although not yet listed in the EP/USP impurity tables, the indole acetic acid derivative can be formed as a degradation product under acidic or oxidative stress conditions relevant to Zolmitriptan drug substance stability. Analytical development groups procuring this standard can proactively include it in forced degradation studies and stability-indicating HPLC methods to ensure comprehensive impurity coverage beyond the named pharmacopeial impurities .

In Vitro Hepatocyte Metabolism Studies Comparing Human, Rat, and Dog Clearance Pathways

The original characterization of this metabolite was conducted in freshly isolated human hepatocytes, where it was identified as a major metabolite along with the N-oxide and N-desmethyl derivatives. For CROs and pharmaceutical metabolism groups conducting cross-species metabolite profiling, the target standard is essential for identifying and quantifying the corresponding peak in each species' hepatocyte incubation, and its hygroscopic nature necessitates immediate handling after cold shipment [1].

Quote Request

Request a Quote for 2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.